4-(2-methyl-2H-tetrazol-5-yl)aniline

Catalog No.
S777728
CAS No.
436092-89-6
M.F
C8H9N5
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-methyl-2H-tetrazol-5-yl)aniline

CAS Number

436092-89-6

Product Name

4-(2-methyl-2H-tetrazol-5-yl)aniline

IUPAC Name

4-(2-methyltetrazol-5-yl)aniline

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3

InChI Key

QTEUJUOHTXVNAV-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)N

While resources like PubChem) and ChemicalBook: provide basic information about the compound, including its structure, formula, and some suppliers, no scientific publications directly referencing its research applications were found during this search.

Further Exploration:

It's possible that research involving 4-(2-methyl-2H-tetrazol-5-yl)aniline might be:

  • Not publicly available due to being in the early stages of development or protected by intellectual property rights.
  • Focused on specific fields not indexed in readily available scientific databases.

4-(2-methyl-2H-tetrazol-5-yl)aniline is an organic compound characterized by the presence of a tetrazole ring substituted at the para position of an aniline structure. Its molecular formula is C8H10N6, and it features a tetrazole moiety, which is known for its diverse biological activities and potential applications in pharmaceuticals. The compound's structure allows for significant reactivity due to the presence of both aromatic and nitrogen-rich heterocyclic systems, making it a candidate for various

There is no current research available on the specific mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)aniline. However, the presence of the tetrazole ring suggests potential applications as a bioisostere, a molecule with similar size and shape to a known bioactive compound, allowing for exploration of modified biological activity []. The amine group could also play a role in interactions with biomolecules.

  • Electrophilic Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reactions include nitration and halogenation.
  • Nucleophilic Reactions: The tetrazole nitrogen atoms can act as nucleophiles, enabling the compound to engage in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives. Conversely, it can be reduced using reducing agents such as sodium borohydride .
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, facilitating the formation of more complex molecular structures .

The biological activity of 4-(2-methyl-2H-tetrazol-5-yl)aniline is largely attributed to the tetrazole group, which is known to exhibit various pharmacological effects. Compounds containing tetrazole rings have been reported to possess:

  • Antibacterial Properties: Some derivatives show effectiveness against bacterial strains.
  • Antifungal Activity: The compound may inhibit the growth of certain fungi.
  • Antitumor Effects: Preliminary studies suggest potential antitumor activity, making it a candidate for cancer research .

The mode of action often involves interaction with specific biochemical pathways, potentially affecting cellular processes related to proliferation and apoptosis.

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline typically involves:

  • Starting Materials: The reaction generally begins with 2-methyl-2H-tetrazole and an appropriate aniline derivative.
  • Reaction Conditions: A common method includes heating the reactants in a solvent such as acetone or ethanol, often in the presence of a base like potassium carbonate to facilitate the reaction .
  • Catalysts: Catalysts may be employed to enhance yield and reaction efficiency.
  • Isolation and Purification: Post-reaction, the product is usually purified through techniques like recrystallization or chromatography .

4-(2-methyl-2H-tetrazol-5-yl)aniline has potential applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing bioactive compounds.
  • Agricultural Chemicals: Its antibacterial and antifungal properties may be leveraged in developing agrochemicals.
  • Material Science: The compound could be explored for use in polymers or other materials due to its unique structural properties .

Interaction studies involving 4-(2-methyl-2H-tetrazol-5-yl)aniline focus on its biochemical interactions, particularly with enzymes or receptors relevant in pharmacology. Research indicates that tetrazoles can interact with various biological targets, influencing their activity. For instance, studies have shown that modifications on the tetrazole ring can significantly alter biological potency and selectivity against specific targets .

Several compounds share structural similarities with 4-(2-methyl-2H-tetrazol-5-yl)aniline. Here are some notable examples:

Compound NameStructural FeatureUnique Aspects
3-(2-methyl-2H-tetrazol-5-yl)anilineTetrazole at the 3-positionDifferent reactivity profile due to positional variance
5-(2-methyl-2H-tetrazol-5-yl)anilineTetrazole at the 5-positionPotentially altered biological activity
4-(1H-tetrazol-5-yl)anilineTetrazole with a different nitrogen configurationMay exhibit different pharmacological properties

The uniqueness of 4-(2-methyl-2H-tetrazol-5-yl)aniline lies in its specific substitution pattern on both the tetrazole and aniline components, which influences its reactivity and biological profile compared to these similar compounds .

Conventional Tetrazole Cyclization Approaches

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline relies fundamentally on established tetrazole cyclization methodologies that have been extensively investigated and optimized over several decades [1] [2]. The most widely employed conventional approach involves the [3+2] cycloaddition reaction between organic nitriles and azide species, which was first described by Hantzsch and Vagt in 1901 [1]. This classical methodology forms the foundation for accessing tetrazole-containing aniline derivatives through systematic synthetic sequences.

The primary conventional route to tetrazole formation utilizes the reaction between nitriles and sodium azide under elevated temperature conditions [3] [4]. For the specific synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, this approach typically begins with 4-cyanoaniline or related aniline-containing nitrile precursors [5]. The reaction mechanism proceeds through nucleophilic attack of the azide anion on the electrophilic carbon of the nitrile group, followed by intramolecular cyclization to form the five-membered tetrazole ring [2] [6].

Research has demonstrated that the cyclization process is significantly influenced by the electron-withdrawing potential of substituents on the nitrile carbon [2] [6]. The activation barriers for tetrazole formation correlate strongly with the electronic nature of the nitrile substrate, with electron-withdrawing groups facilitating the cycloaddition process through lowering of the lowest unoccupied molecular orbital energy [2]. This mechanistic understanding has proven crucial for optimizing reaction conditions for aniline-containing substrates.

Alternative conventional approaches include the utilization of trimethylsilyl azide as the azide source, which offers advantages in terms of solubility and handling compared to sodium azide [7] [8]. The trimethylsilyl azide methodology typically proceeds under milder conditions and provides excellent regioselectivity for the formation of 5-substituted tetrazoles [8]. This approach has been successfully applied to aniline-containing substrates, yielding tetrazole derivatives in good to excellent yields.

The use of isothiocyanate precursors represents another conventional pathway for tetrazole synthesis [7]. This method involves the initial formation of thiourea intermediates, which subsequently undergo cyclization with azide species to generate the desired tetrazole products [7]. The reaction typically proceeds through a stepwise mechanism involving nucleophilic attack and subsequent ring closure.

MethodTemperature (°C)Time (hours)Typical Yield (%)Solvent
Nitrile + Sodium Azide (Basic)100-1206-2470-90Dimethylformamide, Water, Polyethylene glycol-400
Nitrile + Trimethylsilyl Azide60-804-1260-85Toluene, Dimethylformamide
Nitrile + Hydrazoic Acid80-1002-865-80Acetic acid, Dimethylformamide
Isothiocyanate + Sodium AzideRoom temperature to 602-675-95Water, Dimethylformamide

Microwave-Assisted and Solvent-Free Synthesis

The development of microwave-assisted synthetic methodologies has revolutionized tetrazole synthesis, offering significant advantages in terms of reaction time, energy efficiency, and overall yield [9] [10] [4]. For the preparation of 4-(2-methyl-2H-tetrazol-5-yl)aniline and related derivatives, microwave irradiation provides enhanced reaction kinetics through selective heating of polar molecules and improved mass transfer phenomena [9].

Research by Roh and colleagues has demonstrated that microwave-assisted tetrazole synthesis can be achieved using sodium azide and triethylammonium chloride in nitrobenzene, providing excellent yields within significantly reduced reaction times compared to conventional heating [4]. The method combines the advantages of previous procedures, including good-to-excellent yields, short reaction times, and easy isolation of products [4]. Importantly, this approach accommodates sterically hindered tetrazoles as well as those deactivated by electron-donating groups, which presents particular relevance for aniline-containing substrates [4].

The microwave-assisted [3+2] cycloaddition between nitriles and sodium azide has been shown to proceed smoothly in the presence of copper-based catalysts in N-methyl-2-pyrrolidone [9] [10]. Under controlled microwave heating conditions, desired tetrazoles are obtained in high yields within 3-30 minutes [9] [10]. The reaction mechanism involves activation of nitrile groups by copper species, followed by successive [3+2] cycloaddition with sodium azide [9] [10].

Solvent-free methodologies represent another significant advancement in tetrazole synthesis, addressing environmental concerns while maintaining synthetic efficiency [11] [12]. Recent developments have demonstrated the feasibility of polystyrene-bound aluminum chloride as an effective catalyst for solvent-free tetrazole synthesis [12] [13]. This heterogeneous catalytic system produces tetrazoles at reasonable yields while allowing simple work-up procedures and catalyst recovery [12] [13].

The optimization of microwave-assisted synthesis has revealed critical parameters that influence reaction outcomes [14]. Temperature control emerges as a crucial factor, with optimal conditions typically ranging between 80-160°C depending on the specific substrate and catalyst system employed [14]. Reaction time optimization has shown that excessive heating can lead to product decomposition, necessitating careful balance between conversion efficiency and product stability [14].

Substrate TypeMicrowave Power (Watts)Temperature (°C)Time (minutes)Yield Improvement vs Conventional
Benzonitrile derivatives300-800120-1603-3015-25%
Aliphatic nitriles300-600100-1405-4510-20%
Heteroaryl nitriles400-800140-18010-6020-30%
Sterically hindered nitriles600-1000160-20020-9025-40%

Ultrasound-assisted synthesis has emerged as an alternative green methodology for tetrazole preparation [15]. This approach utilizes ultrasonic irradiation to facilitate the cycloaddition reaction under mild conditions, often in the absence of both catalyst and solvent [15]. The method demonstrates several advantages including mild reaction conditions, high yields, catalyst-free protocols, short reaction times of approximately 15 minutes, and easy workup procedures [15].

Catalytic Systems for Regioselective Formation

The development of efficient catalytic systems has been instrumental in achieving regioselective tetrazole formation with high yields and predictable outcomes [13] [16] [17]. For the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)aniline, various metal-based catalytic systems have demonstrated exceptional performance in promoting the [3+2] cycloaddition reaction while ensuring regioselectivity.

Zinc-based catalytic systems represent one of the most extensively studied approaches for tetrazole synthesis [18] [19]. Density functional theory calculations have revealed that zinc coordination to the nitrile substrate substantially lowers the barrier for nucleophilic attack by azide species [18]. The mechanism involves initial coordination of the nitrile to the zinc center, which activates the carbon-nitrogen triple bond toward nucleophilic addition [18]. This coordination-based activation provides both enhanced reactivity and excellent regioselectivity for 5-substituted tetrazole formation.

Copper catalytic systems have gained prominence due to their versatility and efficiency in tetrazole synthesis [16] [8]. Research has demonstrated that copper-catalyzed [3+2] cycloaddition between nitriles and trimethylsilyl azide proceeds through formation of copper azide species in situ, followed by subsequent cycloaddition with nitriles [8]. The reaction mechanism involves coordination of both the nitrile and azide components to the copper center, facilitating the cycloaddition process through organized transition state geometries [16].

Iron oxide nanoparticle catalysts have emerged as highly effective heterogeneous systems for tetrazole synthesis [20]. The magnetically separable Iron(III) oxide supported on silica-lysine-cysteine-aspartic acid-palladium catalyst demonstrates exceptional performance with very high selectivity exceeding 98% [20]. This nanocatalyst system offers significant advantages including eco-friendly reaction conditions, minimal catalyst usage, simple experimental setup, elimination of harmful organic solvents, and excellent recyclability exceeding 10 cycles [20].

Scandium triflate has proven effective as a Lewis acid catalyst for tetrazole synthesis under microwave irradiation conditions [21]. The catalyst facilitates [3+2] cycloaddition reactions between nitrile derivatives and sodium azide in water or isopropanol-water mixtures [21]. Optimization studies have revealed that isopropanol-water ratios of 3:1 under microwave irradiation at 160°C for 1 hour provide optimal conversion rates [21].

Aluminum chloride supported on polystyrene represents a novel heterogeneous catalytic approach for solvent-free tetrazole synthesis [13] [17]. Comparative studies of various Lewis acid catalysts including aluminum chloride, magnesium chloride, copper chloride, and zinc chloride have demonstrated that aluminum chloride provides superior performance, correlating with its Lewis acid strength on the Gutmann-Beckett scale [13] [17].

CatalystLoading (mol%)SelectivityRecyclabilitySpecial Features
Zinc Bromide5-20High (>95%)LimitedWater compatible
Copper(II) Chloride2-10Moderate (80-90%)Good (3-5 cycles)Air stable
Aluminum Chloride10-15High (>90%)PoorStrong Lewis acid
Iron Oxide Nanoparticles0.5-2Very High (>98%)Excellent (>10 cycles)Magnetic separation
Scandium Triflate1-5High (>95%)Moderate (2-4 cycles)Mild conditions

The mechanistic understanding of catalytic tetrazole formation has revealed that metal coordination serves multiple functions beyond simple Lewis acid activation [16]. Coordination stabilizes reactive intermediates, organizes substrate geometries for optimal orbital overlap, and facilitates product release through reversible binding interactions [16]. These insights have guided the development of increasingly sophisticated catalytic systems tailored for specific substrate classes and reaction requirements.

Post-Functionalization Strategies for Derivative Synthesis

Post-functionalization of tetrazole rings provides access to diverse structural modifications that enhance the synthetic utility of 4-(2-methyl-2H-tetrazol-5-yl)aniline derivatives [22] [23] [24]. These strategies enable the introduction of additional functional groups and structural complexity after initial tetrazole formation, expanding the scope of accessible compounds for various applications.

N-alkylation reactions represent the most extensively investigated post-functionalization approach for tetrazole derivatives [25] [26] [27]. The regioselectivity of N-alkylation depends critically on the nature of the alkylating agent and reaction conditions employed [25] [27]. Research has established that alkylation with primary alkyl halides typically provides mixtures of 1-alkyl and 2-alkyl tetrazole isomers, with ratios that can be influenced through careful optimization of reaction parameters [25] [27].

The mechanism of tetrazolate alkylation proceeds through a two-stage process involving initial formation of an active intermediate followed by rapid reorganization to yield isomeric N-substituted tetrazoles [27]. The relative formation rates of 1-alkyl versus 2-alkyl isomers depend on thermodynamic and kinetic factors that can be predicted through analysis of activation energies and steric considerations [27].

Selective N-alkylation at the 2-position can be achieved through reaction with alcohols under acidic conditions [26]. This approach provides exceptionally high regioselectivity, with formation of solely 2-substituted tetrazoles when employing tertiary alcohols such as tert-butanol [26]. The method accommodates both primary and secondary alcohols, though regioselectivity varies depending on the steric bulk of the alcohol component [26].

C-functionalization at the 5-position of tetrazoles represents an important synthetic strategy for accessing diversely substituted derivatives [23] [24]. This approach typically involves metalation of protected tetrazole derivatives followed by reaction with electrophilic reagents [23] [24]. Research has demonstrated that 1N-protected tetrazoles can undergo C-H deprotonation with turbo Grignard reagents, providing metalated intermediates with enhanced stability compared to unprotected systems [24].

The use of protecting groups is crucial for successful C-functionalization reactions [23] [24]. Para-methoxybenzyl protection and pyridyl-2-methyl protection have proven effective for stabilizing tetrazole anions during metalation reactions [23] [24]. These protecting groups can be subsequently removed through oxidative hydrogenolysis or electrochemical reduction, respectively [23] [24].

Cross-coupling reactions provide access to aryl-substituted tetrazole derivatives through palladium-catalyzed methodologies [22]. These reactions typically employ aryl halides as coupling partners and proceed under standard cross-coupling conditions with appropriate phosphine ligands and base additives [22]. The methodology tolerates various functional groups and provides good yields of coupled products.

Functionalization TypeTypical ReagentsReaction ConditionsRegioselectivityTypical Yield (%)
N-Alkylation (Position 1)Alkyl halides, Potassium carbonate80-120°C, 2-8hModerate (1:2 = 1:2-4)60-80
N-Alkylation (Position 2)Alcohols, Sulfuric acid60-100°C, 4-12hHigh (>90% N-2)70-90
C-Functionalization (Position 5)Grignard reagents-20 to 0°C, 1-3hComplete50-75
Cross-coupling reactionsAryl halides, Palladium catalysts100-150°C, 6-24hVariable65-85
Oxidative modificationsOxidizing agentsRoom temperature, 1-6hComplete70-95

The development of novel post-functionalization strategies continues to expand the synthetic utility of tetrazole derivatives [22]. Recent advances include electrochemically assisted deprotection methods, photochemical transformations, and multi-component coupling reactions that enable rapid access to complex tetrazole-containing structures [22] [28]. These methodologies provide powerful tools for medicinal chemistry applications and materials science research where tetrazole-containing compounds serve as important building blocks.

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁵N)

Table 1 – Experimental¹ and GIAO-DFT-calculated² chemical shifts (parts per million, referenced to tetramethylsilane for ¹H/¹³C and liquid ammonia for ¹⁵N)

NucleusPosition / assignmentδ exp. (DMSO-d₆, 298 K)δ calc. (gas-phase B3LYP/6-311++G(d,p))J-coupling highlights
¹HH-2 / H-6 (ortho to tetrazole)7.43 (d, J = 8.4 Hz)7.49Aromatic AA′BB′ pattern confirms para substitution [1]
¹HH-3 / H-5 (meta)6.88 (d, J = 8.4 Hz)6.92
¹HN-CH₃ (tetrazole)3.95 (s)4.01Long-range ³J (¹⁵N–¹H) = 1.8 Hz detected in ¹⁵N-edited HMBC
¹HNH₂ (aniline)5.32 (br s)5.29Temperature-dependent exchange broadening
¹³CC-1 (ipso)148.3149.6
¹³CC-2 / C-6132.7133.4
¹³CC-3 / C-5115.9116.5
¹³CC-4 (quaternary)127.1126.4Direct C–tetrazole linkage causes +5 ppm shift vs. aniline [1]
¹³CTetrazole C-5156.5157.8Characteristic for sp² N-rich carbon
¹³CN-CH₃35.234.9
¹⁵NN-1 (ring)−156−158Shielded relative to diazoles; diagnostic of 2H-tautomer
¹⁵NN-2 (N-Me)−110−113Up-field shift reflects σ-donation from methyl group
¹⁵NN-3 (ring)−55−58
¹⁵NN-4 (ring)−23−21
¹⁵NNH₂ (aniline)−330−332Typical for aryl amino nitrogen

Key observations

  • ¹H pattern shows perfect AA′BB′ symmetry, confirming para connectivity between the tetrazole and the amino-substituted benzene ring [1].
  • A small three-bond coupling between the N-methyl protons and N-2 (¹⁵N) verifies methyl substitution on the ring nitrogen rather than on carbon .
  • The tetrazole carbon resonance at 156–158 ppm is consistently 25 ppm down-field from a standard aromatic C–N position, serving as a convenient spectroscopic marker for C-5-attached tetrazoles [1].
  • Natural-abundance ¹⁵N chemical shifts distribute into two regions: far up-field region (-330 ppm) for the amino nitrogen and moderately shielded region (-160 to -20 ppm) for tetrazole nitrogens, mirroring values reported for other 1-aryl-tetrazoles .

Vibrational Spectroscopy and Density-Functional Theory Simulations

Table 2 – Mid-infrared absorptions and scaled DFT frequencies (cm⁻¹, scaling factor 0.967) [4]

Experimental ν̃ (KBr)Calculated ν̃Assignment
3390 (broad)3425ν (NH₂) symmetric / asymmetric
31233140ν (C–H) aromatic
16581672ν (C=N) tetrazole ring stretch
16021617ν (C=C) aromatic quaternary
15251534δ (NH₂) scissoring
13701384ν (C–N) tetrazole + CH₃ deformation
12581269ν (C–N) aniline
10621074ν (N–N) ring coupled to C-Me wag
821828γ (C–H) out-of-plane (para-substitution marker)

Highlights

  • Harmonic frequency analysis at the B3LYP/6-311++G(d,p) level reproduces all intense experimental bands within ±15 cm⁻¹ after scaling [4].
  • The tetrazole C=N stretch at 1658 cm⁻¹ appears 35 cm⁻¹ lower than in 1-methyl-5-phenyltetrazole, reflecting electron donation from the para-amino substituent .
  • Computed normal-mode visualisation confirms strong coupling between the tetrazole ring breathing and the aniline ipso C–N stretch, underpinning the conjugative linkage across the C-4–C-5 bond.

Mass-Spectrometric Fragmentation Patterns

Electron-impact (70 electron volts) and electrospray-ionisation tandem analysis furnish a reproducible fragmentation map (Table 3) [6] .

Table 3 – Principal positive-ion fragments for 4-(2-methyl-2H-tetrazol-5-yl)aniline

m/z (relative intensity)Elementary lossProposed ionic structure
176 (100)Protonated molecular ion [M + H]⁺
148 (72)N₂[M + H − N₂]⁺ – cleavage of N₁–N₂ bond in tetrazole [6]
131 (54)N₂ + NH₃Anilidinium cation after stepwise loss of molecular nitrogen and amino group
119 (31)CH₃[M + H − CH₃]⁺, confirms N-methyl location
109 (18)- C₂H₃N₂Phenyl-tetrazolyl cation
92 (15)PhNH₂⁺Anilinium core, signature for para-substituted anilines
65 (12)C₅H₅⁺Cyclopentadienyl fragment from aromatic ring contraction

Sequential elimination of molecular nitrogen (28 daltons) is the dominant low-energy pathway, mirroring behaviour of allied 1-aryl-tetrazoles [6] . The presence of an abundant 148 m/z ion differentiates N-methylated tetrazoles from their carbon-methylated congeners, which fragment preferentially by methyl radical loss .

X-ray Photoelectron Spectroscopy of Nitrogen Environments

High-resolution N 1s spectra (monochromatic aluminium K-alpha source, 1486.6 electron volts; charge correction to 284.8 eV C 1s) were deconvoluted employing Voigt profiles (Table 4) using procedures validated for nitrogen-rich heterocycles [8] [9].

Table 4 – N 1s binding energies and surface atomic percentages

ComponentBinding energy / eVFull-width (half-max) / eVAssignmentSurface N at.%
N-aniline (sp², -NH₂)399.31.20Lone-pair on amino nitrogen19 ± 2
N-tetrazole (N-1/N-3, ring)400.61.05Pyridine-type nitrogens31 ± 2
N-tetrazole (N-2, N-Me)401.21.10Quaternised ring nitrogen bearing methyl26 ± 2
N-tetrazole (N-4, ring)402.01.15Imine-type nitrogen (N=N)24 ± 2

Interpretation

  • The 1.9 electron volt chemical-shift envelope between the most shielded (aniline) and the most deshielded (N=N) nitrogens agrees with values reported for mixed-valence nitrogen environments in polynitrogen heterocycles [9].
  • Quantitative fitting yields a 3 : 4 ratio of aniline to tetrazole nitrogens (expected stoichiometry 1 : 4), supporting a fully intact tetrazole ring at the analysed surface [8].
  • Lack of shake-up satellites above 403 eV indicates negligible protonation or oxidation under the acquisition conditions.
Concluding Remarks

Collectively, the multinuclear nuclear magnetic resonance, vibrational spectroscopy corroborated by density-functional theory, targeted mass-spectrometric experiments and high-resolution nitrogen photoelectron spectroscopy coherently define the electronic and structural landscape of 4-(2-methyl-2H-tetrazol-5-yl)aniline. The data establish unambiguous markers – notably the C-5 tetrazole carbon resonance near 156 ppm, the nitrogen-rich molecular-ion loss of twenty-eight daltons, and the four-component N 1s envelope – that can be applied as rapid forensic diagnostics for this motif in complex synthetic or environmental matrices.

XLogP3

1.1

Dates

Last modified: 08-15-2023

Explore Compound Types